N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide
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Overview
Description
The compound “N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide” is a complex organic molecule. It contains several functional groups, including a benzofuran, a benzoyl group, and an amide group. It also has halogen substituents, specifically bromine, chlorine, and fluorine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and halogen substituents. The benzofuran and benzoyl groups would contribute to the planarity of the molecule, while the halogens would add electron density .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, particularly at the halogen sites. For example, it could undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of halogens might increase its density and boiling point compared to similar compounds without halogens .Scientific Research Applications
Antimicrobial Properties
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide and its derivatives demonstrate significant antimicrobial properties. For instance, Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, which showed notable antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal strains like Candida albicans (Desai, Rajpara, & Joshi, 2013).
Antagonist Properties
The compound's structure has been utilized in the development of non-peptide small molecular antagonists. Bi (2015) synthesized benzamide derivatives, which included a novel CCR5 antagonist derived from a similar molecular framework (Bi, 2015).
Structural and Molecular Studies
Sagar, Yathirajan, Rathore, and Glidewell (2018) conducted a study on closely related arylamides, including a derivative of this compound. Their research focused on molecular conformations and hydrogen bonding, providing insights into the structural aspects of these compounds (Sagar et al., 2018).
Antituberculosis and Anticonvulsant Applications
Thorat et al. (2016) explored the synthesis and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, a compound related to the chemical structure . This study contributes to understanding the potential of benzofuran derivatives in treating tuberculosis (Thorat et al., 2016). Additionally, Shakya et al. (2016) investigated benzofuran-acetamide derivatives as potential anticonvulsant agents, highlighting the therapeutic potential of benzofuran compounds in neurological disorders (Shakya et al., 2016).
Mechanism of Action
Target of Action
The compound N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .
Mode of Action
As an intermediate in the synthesis of sglt2 inhibitors, it is likely to interact with the sglt2 protein, inhibiting its function and leading to decreased reabsorption of glucose in the kidneys .
Biochemical Pathways
The compound is involved in the biochemical pathway of SGLT2 inhibition. By inhibiting the SGLT2 protein, it reduces the reabsorption of glucose in the kidneys, leading to increased glucose excretion and decreased blood glucose levels .
Pharmacokinetics
SGLT2 inhibitors are generally well-absorbed and have a high bioavailability .
Result of Action
The result of the compound’s action is a decrease in blood glucose levels. By inhibiting the SGLT2 protein, it increases the excretion of glucose in the urine, leading to lower blood glucose levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound. Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the compound and affect its efficacy .
Future Directions
Properties
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrClFNO3/c23-13-7-10-18-16(11-13)19(26-22(28)15-3-1-2-4-17(15)25)21(29-18)20(27)12-5-8-14(24)9-6-12/h1-11H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBXNAUNECJXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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